3,5-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid: is an organic compound with the molecular formula C14H10F2O2. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a biphenyl structure, with a carboxylic acid functional group at the para position of one of the phenyl rings. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzene and 3-methylbiphenyl.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 3,5-difluorobenzene with 3-methylbiphenyl. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like toluene.
Oxidation: The resulting biphenyl derivative is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group at the para position.
Industrial Production Methods: Industrial production of 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a catalyst.
Major Products:
Oxidation: 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid derivatives.
Reduction: 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions due to its ability to stabilize metal complexes.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine:
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Polymer Production: The compound is used in the production of specialty polymers with enhanced thermal and chemical resistance.
Mechanism of Action
The mechanism by which 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid exerts its effects depends on its application. In catalysis, it acts as a ligand that coordinates with metal centers to form active catalytic species. In biochemical studies, it may interact with specific enzymes or proteins, inhibiting their activity or altering their function. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in various scientific fields.
Comparison with Similar Compounds
- 3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid
- 3,5-Difluoro-3’-ethyl-[1,1’-biphenyl]-4-carboxylic acid
- 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-2-carboxylic acid
Comparison:
- Uniqueness: The specific positioning of the fluorine atoms and the methyl group in 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid imparts unique electronic and steric properties, making it distinct from other similar compounds.
- Reactivity: The presence of fluorine atoms enhances the compound’s reactivity in substitution reactions compared to non-fluorinated analogs.
- Applications: While similar compounds may share some applications, the unique structure of 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid makes it particularly valuable in specific catalytic and biochemical studies.
Properties
IUPAC Name |
2,6-difluoro-4-(3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-3-2-4-9(5-8)10-6-11(15)13(14(17)18)12(16)7-10/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMBFOKPAFEVGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C(=C2)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.